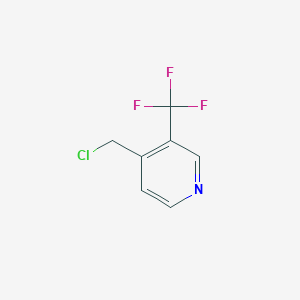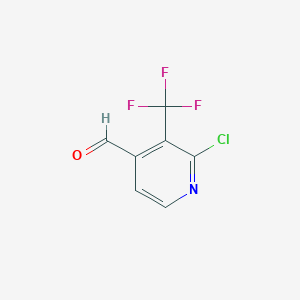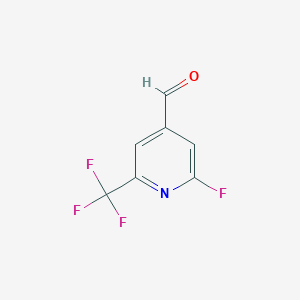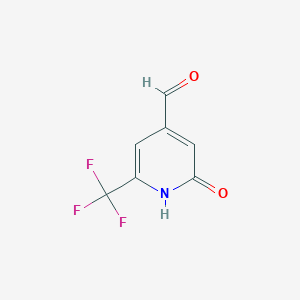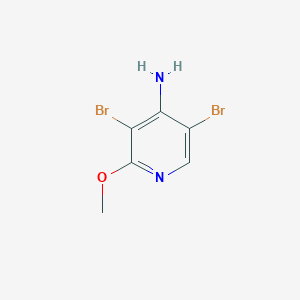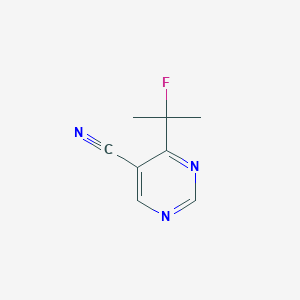
4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile
Vue d'ensemble
Description
“4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile” is a useful research chemical . It is a derivative of pyrimidine-5-carbonitrile, which has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
A new series of pyrimidine-5-carbonitrile derivatives, including “4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile”, has been synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .Molecular Structure Analysis
The molecular structure of “4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile” is represented by the InChI code:1S/C8H8FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,1-2H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile” include a molecular weight of 165.17 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique
Anti-inflammatory Activities
- Scientific Field : Pharmacology
- Application Summary : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory effects . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Protein Kinase Inhibitors for Cancer Treatment
- Scientific Field : Oncology
- Application Summary : Many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Results or Outcomes : The present review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases .
COX-2 Inhibitors
- Scientific Field : Pharmacology
- Application Summary : Cyanopyrimidine hybrids have been synthesized and evaluated for their cyclooxygenase (COX-2) inhibitory activities . COX-2 is an enzyme that plays a significant role in inflammation and pain, making COX-2 inhibitors valuable for the development of anti-inflammatory drugs .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific cyanopyrimidine hybrid and the context of the study .
- Results or Outcomes : The synthesized cyanopyrimidine hybrids showed promising COX-2 inhibitory activities .
JAK3 Inhibitors for Cancer Treatment
- Scientific Field : Oncology
- Application Summary : Certain pyrimidine derivatives have been synthesized and shown to have high JAK3 suppression activity . JAK3 is a protein kinase that plays a crucial role in the signaling pathways of immune cells, and its inhibition can be beneficial in the treatment of various cancers .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes : The synthesized pyrimidine derivatives showed high JAK3 suppression activity, with selectivity attributed to the formation of hydrophobic interaction between the aromatic amine moiety and certain amino acids .
Antiviral Agents
- Scientific Field : Virology
- Application Summary : Pyrimidine derivatives have been studied for their potential as antiviral agents . These compounds can inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes : The synthesized pyrimidine derivatives showed promising antiviral activities .
Antimicrobial Agents
- Scientific Field : Microbiology
- Application Summary : Pyrimidine derivatives have also been explored for their antimicrobial properties . These compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes : The synthesized pyrimidine derivatives showed promising antimicrobial activities .
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCPAJBQKHINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NC=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221685 | |
| Record name | 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile | |
CAS RN |
1427195-26-3 | |
| Record name | 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



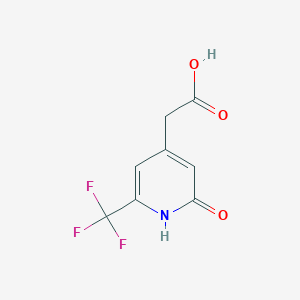
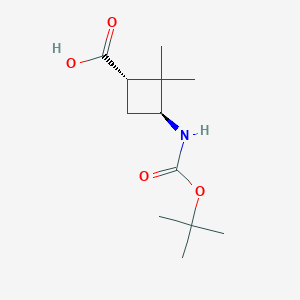
![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)
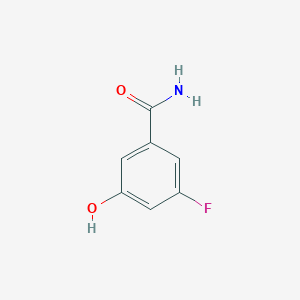
![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)
![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)
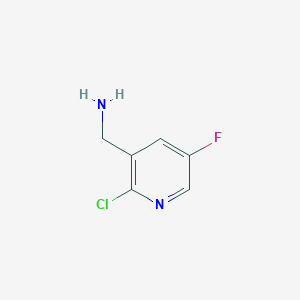
![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)
